

5-Bromo-3-methylthiophene-2-carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-3-methylthiophene-2-carboxylic acid

Cat. No.: B1341931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-methylthiophene-2-carboxylic acid**, a key heterocyclic building block in organic synthesis. Given the absence of a singular "discovery" paper, this document focuses on the synthesis, properties, and applications of this compound and its close isomers, offering valuable insights for its utilization in research and development.

Physicochemical Properties

5-Bromo-3-methylthiophene-2-carboxylic acid is a thiophene derivative with the chemical formula $C_6H_5BrO_2S$. Its structure, featuring a carboxylic acid and a bromine atom on a methyl-substituted thiophene ring, makes it a versatile intermediate in the synthesis of more complex molecules.

Property	Value	Source
CAS Number	38239-45-1	[1]
Molecular Formula	C ₆ H ₅ BrO ₂ S	[1]
Molecular Weight	221.07 g/mol	[2]
Predicted Boiling Point	321.1±42.0 °C	[3]
Predicted pKa	3.49±0.10	[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the initial synthesis of **5-Bromo-3-methylthiophene-2-carboxylic acid** is not readily available in the surveyed literature, the synthesis of its regioisomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, has been well-documented. This procedure provides a representative and adaptable methodology for the synthesis of brominated methylthiophene carboxylic acids.

The synthesis proceeds via a lithiation of a brominated methylthiophene precursor followed by carboxylation with carbon dioxide.

Representative Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid[4]

Reactants:

- 2-Bromo-5-methylthiophene
- n-Butyllithium (1.6 M solution in hexane)
- Diisopropylamine
- Carbon dioxide (gas)
- Tetrahydrofuran (THF)
- 1 N Hydrochloric acid

- Ethyl acetate
- Heptane
- Sodium sulfate

Procedure:

- A 1.6 M solution of n-butyllithium in hexane (105 cm³) is slowly added to a solution of diisopropylamine (18.4 g, 0.18 mol) in tetrahydrofuran (150 cm³) at -30 °C.
- The mixture is stirred for 30 minutes at -30 °C and then cooled to -70 °C.
- A solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in tetrahydrofuran (60 cm³) is slowly added at this temperature.
- The reaction mixture is stirred for 2 hours at -70 °C.
- A stream of carbon dioxide is then introduced at -70 °C for 1 hour, and the addition is continued as the mixture warms to room temperature.
- The reaction mixture is acidified to a pH of 2 with 1 N hydrochloric acid and extracted with ethyl acetate.
- The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by chromatography on silica gel using an eluent of ethyl acetate/heptane (1:3).

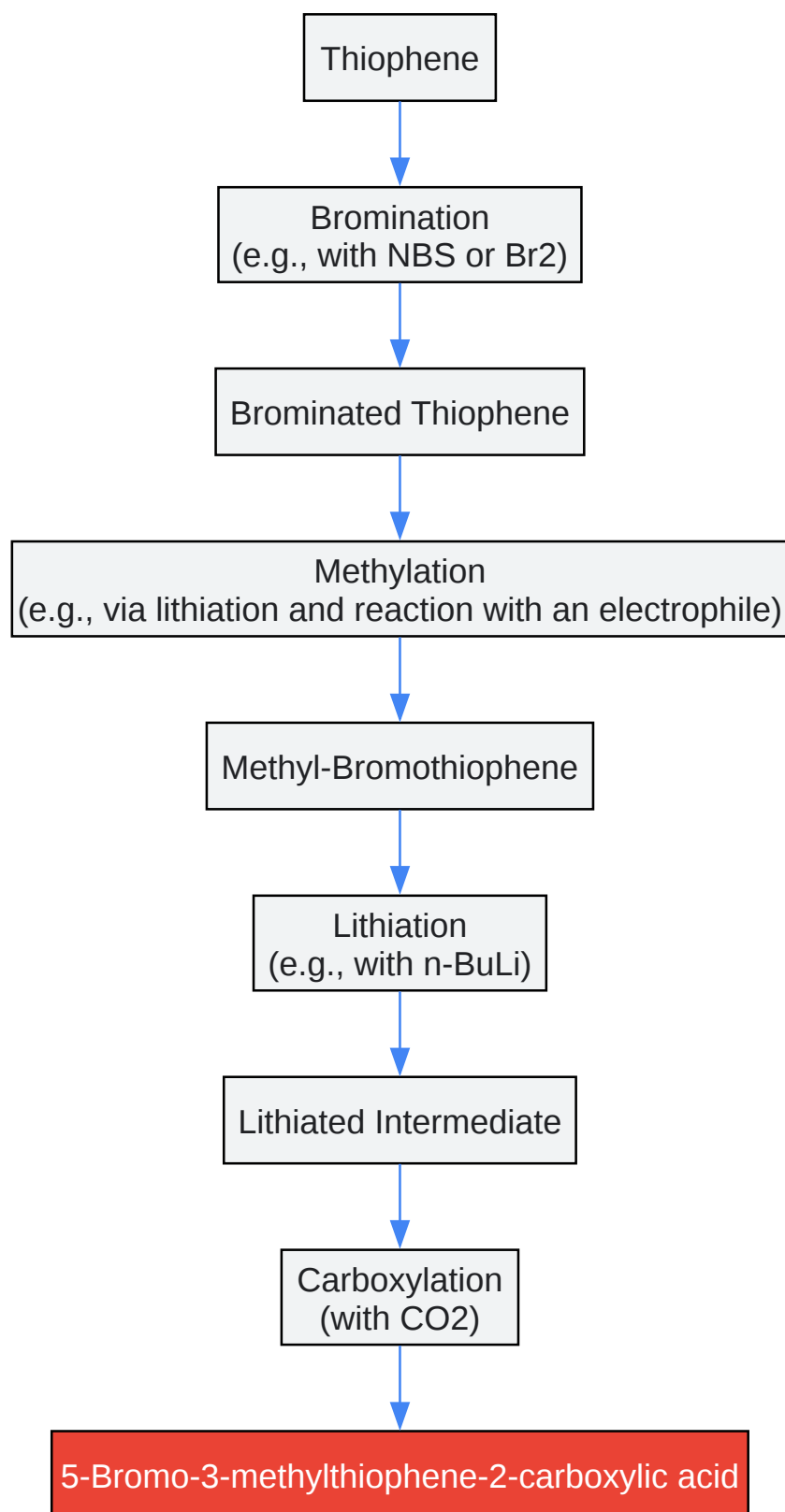
Quantitative Data for 3-Bromo-5-methylthiophene-2-carboxylic acid:

Parameter	Value
Yield	66% (20.5 g)
Melting Point	190-196 °C
¹ H NMR (400 MHz, DMSO-d ₆)	δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm
¹³ C NMR (100 MHz, CDCl ₃)	δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm
LC-MS (tR)	1.13 min
MS (m/z)	220, 222 ([M-1] ⁻ , [M-3] ⁻)

The data presented is for the isomer 3-Bromo-5-methylthiophene-2-carboxylic acid as a representative example.[\[4\]](#)

Synthetic Workflow

The synthesis of brominated thiophene carboxylic acids generally follows a multi-step process, which can be visualized as follows:



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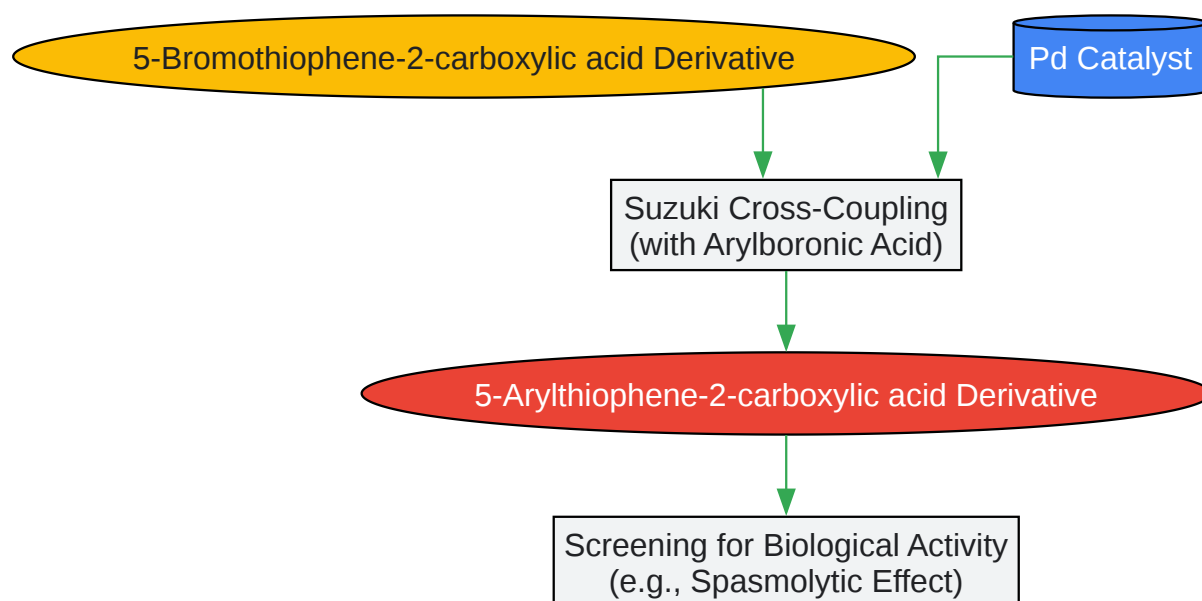
A generalized synthetic workflow for **5-Bromo-3-methylthiophene-2-carboxylic acid**.

Applications in Research and Drug Development

5-Bromo-3-methylthiophene-2-carboxylic acid and its isomers are valuable intermediates in several areas of chemical research and development.

- **Pharmaceutical Synthesis:** These compounds serve as foundational scaffolds for the synthesis of active pharmaceutical ingredients (APIs).[3] The thiophene ring is a common motif in medicinal chemistry, and the bromo and carboxylic acid functional groups allow for further molecular elaboration to create compounds with desired biological activities. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their spasmolytic effects.[5]
- **Materials Science:** The electron-rich nature of the thiophene core makes these compounds useful in the synthesis of organic electronic materials, such as conductive polymers and semiconductors.[3]

The general utility of this class of compounds can be illustrated by their use in Suzuki cross-coupling reactions to synthesize biaryl derivatives, a common strategy in drug discovery.



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Application in the synthesis of bioactive molecules via Suzuki coupling.

Conclusion

5-Bromo-3-methylthiophene-2-carboxylic acid is a significant heterocyclic compound with broad applications in organic synthesis. While its initial "discovery" is not attributed to a single seminal work, its synthesis and utility are demonstrated through various studies focused on the development of novel pharmaceuticals and materials. The experimental protocols and data for its isomers provide a strong foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.

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